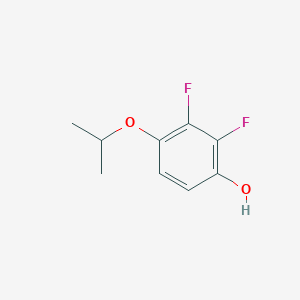

2,3-Difluoro-4-(propan-2-yloxy)phenol

説明

Significance of Fluorine in Organic Molecules and Advanced Chemical Synthesis

Fluorine's distinction as the most electronegative element profoundly influences the properties of organic molecules. tandfonline.comacs.org Its introduction can dramatically alter a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. chemxyne.comnih.gov In medicinal chemistry, the substitution of hydrogen with fluorine is a widely employed strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. tandfonline.comacs.org The carbon-fluorine bond is exceptionally strong, contributing to the metabolic robustness of fluorinated pharmaceuticals. nih.gov Furthermore, the presence of fluorine can modulate the acidity of nearby functional groups and influence molecular conformation, providing a powerful tool for rational drug design. acs.org

The unique properties of fluorine have also been harnessed in the development of advanced materials and agrochemicals. numberanalytics.comresearchgate.net In materials science, fluorinated aromatics are utilized in the synthesis of high-performance polymers and liquid crystals, owing to their thermal stability and distinct electronic properties. numberanalytics.comresearchgate.net The agrochemical industry has seen the rise of fluorinated pesticides and herbicides, which often exhibit enhanced potency and selectivity. numberanalytics.comnumberanalytics.com

Overview of Selectively Fluorinated Aromatic Compounds

Selectively fluorinated aromatic compounds, a class that includes fluorinated phenols, are organic molecules where one or more hydrogen atoms on an aromatic ring have been replaced by fluorine. This selective fluorination can lead to significant changes in the molecule's electronic and steric properties. numberanalytics.com The introduction of fluorine can enhance lipophilicity, which in turn can improve a molecule's ability to cross biological membranes. numberanalytics.com

The synthesis of these compounds has been a subject of intense research, with the development of new and more efficient fluorinating agents. numberanalytics.com These advancements have enabled the precise and regioselective introduction of fluorine atoms into complex aromatic systems. rsc.org The applications of selectively fluorinated aromatics are diverse, ranging from their use as key intermediates in the synthesis of pharmaceuticals like the antidepressant fluoxetine (B1211875) to their role in the creation of advanced materials such as organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com

Contextualization of 2,3-Difluoro-4-(propan-2-yloxy)phenol within Contemporary Fluorinated Phenol (B47542) Research

While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the sphere of contemporary fluorinated phenol research. This field is actively exploring how the number and position of fluorine substituents on a phenol ring, in combination with other functional groups, can be used to modulate biological activity and chemical reactivity.

Research into structurally similar fluorinated phenols has demonstrated their potential as intermediates in the synthesis of biologically active molecules. nih.govnih.gov For instance, fluorinated polyphenols have been investigated as selective inhibitors of enzymes implicated in neuroinflammatory diseases. nih.gov The study of such compounds often involves detailed analysis of their synthesis, spectroscopic properties, and potential applications in areas like medicinal chemistry and materials science. Given the established importance of fluorinated phenols, this compound represents a logical target for further investigation to explore its unique properties and potential applications.

Structure

3D Structure

特性

IUPAC Name |

2,3-difluoro-4-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-5(2)13-7-4-3-6(12)8(10)9(7)11/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWAMKTZLMDGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C(=C(C=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 4 Propan 2 Yloxy Phenol

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For 2,3-Difluoro-4-(propan-2-yloxy)phenol, the key functional groups are the two fluorine atoms, the phenolic hydroxyl group, and the propan-2-yloxy (isopropoxy) ether linkage.

The primary disconnections for this molecule are at the C-O ether bond and the C-F bonds.

C(aryl)-O(ether) Disconnection: This disconnection suggests a Williamson ether synthesis approach. francis-press.comwikipedia.org This would involve an O-alkylation of a difluorinated hydroquinone (B1673460) derivative with an isopropyl halide. francis-press.com The synthons for this disconnection are a 2,3-difluorohydroquinone anion and an isopropyl cation equivalent (e.g., 2-bromopropane).

C(aryl)-F Disconnections: Disconnecting the carbon-fluorine bonds points towards methods for introducing fluorine onto an aromatic ring. A common and effective method for this transformation is the Balz-Schiemann reaction, which converts an aromatic amine to an aryl fluoride (B91410) via a diazonium salt intermediate. wikipedia.orgbyjus.com This suggests that a potential precursor could be an appropriately substituted aminophenol.

These disconnections form the basis for designing both de novo and precursor-based synthetic strategies.

De Novo Synthesis Strategies

De novo synthesis strategies for this compound involve building the molecule from simpler aromatic precursors, introducing the fluorine and isopropoxy groups in a controlled manner.

Direct fluorination of phenols can be challenging due to the high reactivity of the phenol (B47542) ring and the often harsh conditions required for fluorination, which can lead to a lack of regioselectivity and potential side reactions. nih.gov However, modern fluorinating agents offer milder alternatives. While direct fluorination of a pre-formed 4-(propan-2-yloxy)phenol would likely result in a mixture of isomers, a more controlled approach could involve the fluorination of a precursor with directing groups that favor the desired 2,3-difluoro substitution pattern. Reagents such as silver fluoride (AgF) or cobalt(III) fluoride (CoF₃) have been used for fluorination, although they are highly reactive. researchgate.net More contemporary methods might employ electrophilic fluorinating agents like Selectfluor™. nih.gov

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring. wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine with nitrous acid, followed by the introduction of a tetrafluoroborate (B81430) anion (from fluoroboric acid) to form a diazonium tetrafluoroborate salt. byjus.com This salt is then thermally decomposed to yield the corresponding aryl fluoride. byjus.com

For the synthesis of this compound, a potential route could involve the sequential application of the Balz-Schiemann reaction on a suitably substituted aminophenol derivative. For instance, starting with an aminophenol, one could introduce the first fluorine atom, protect the phenol, introduce the second amino group, perform a second Balz-Schiemann reaction, and then deprotect the phenol. The reaction can be adapted by using other counterions like hexafluorophosphates to potentially improve yields. wikipedia.org

Table 1: Key Steps in the Balz-Schiemann Reaction

| Step | Description | Reagents |

|---|---|---|

| 1 | Diazotization of a primary aromatic amine | Nitrous acid (generated in situ from NaNO₂ and a strong acid) |

| 2 | Formation of the diazonium tetrafluoroborate salt | Fluoroboric acid (HBF₄) |

| 3 | Thermal decomposition | Heat |

The introduction of the propan-2-yloxy group is typically achieved through a Williamson ether synthesis. francis-press.comwikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of a phenolic hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane. masterorganicchemistry.com

The choice of base is crucial to ensure complete deprotonation of the phenol without causing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). reddit.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

For the synthesis of the target molecule, this alkylation step would be performed on a 2,3-difluorophenol (B1222669) or a protected precursor. For example, 2,3-difluorohydroquinone could be selectively alkylated.

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting under the conditions of a subsequent step. Orthogonal protection is a strategy that employs multiple protecting groups that can be removed under different, specific conditions without affecting the others. jocpr.com

For the synthesis of this compound, a protecting group for the phenolic hydroxyl might be necessary, especially if the fluorination or other transformations are not compatible with a free hydroxyl group. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). jocpr.comnih.gov The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. For instance, a benzyl (B1604629) ether can be removed by hydrogenolysis, while a silyl ether is typically cleaved with a fluoride source like TBAF. jocpr.com

Table 2: Examples of Orthogonal Protecting Groups for Phenols

| Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|

| Benzyl (Bn) | Benzyl bromide (BnBr) | H₂, Pd/C |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |

| Methoxymethyl (MOM) | MOM-Cl, diisopropylethylamine | Acidic hydrolysis (e.g., HCl) |

Precursor-Based Synthesis Routes

A more direct approach to synthesizing this compound is to start from a precursor that already contains the difluoro-aromatic core. A plausible precursor is 2,3-difluorophenol. chemimpex.com The synthesis would then involve the introduction of the hydroxyl group at the 4-position, followed by alkylation.

A potential synthetic route could be:

Nitration of 2,3-difluorophenol: Introduction of a nitro group, which can later be converted to a hydroxyl group.

Reduction of the nitro group: Conversion of the nitro group to an amino group.

Diazotization and hydrolysis: Conversion of the amino group to a hydroxyl group.

Alkylation of the hydroquinone: Introduction of the propan-2-yloxy group via Williamson ether synthesis.

Alternatively, a more direct route could involve the alkylation of 2,3-difluorophenol to form 1,2-difluoro-3-isopropoxybenzene, followed by the introduction of the hydroxyl group at the 4-position.

Synthesis from 2,3-Difluorophenol as a Key Intermediate

A primary and straightforward approach to the synthesis of this compound involves the etherification of a pre-existing 2,3-difluorophenol skeleton. This method focuses on the formation of the propan-2-yloxy (isopropoxy) ether linkage.

The Williamson ether synthesis is a well-established and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.orgkhanacademy.orgyoutube.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve the deprotonation of a suitably substituted 2,3-difluorophenol to form a phenoxide, which then acts as the nucleophile.

A general representation of this synthesis is outlined below:

Reaction Scheme:

For the synthesis of the target compound, the starting material would be 2,3-difluoro-4-halophenol. However, the direct etherification of 2,3-difluorophenol is a more likely pathway, followed by subsequent functionalization to introduce the hydroxyl group at the 4-position if not already present. If starting with 2,3-difluorophenol, the hydroxyl group would first be protected, followed by introduction of the isopropoxy group at the 4-position, and finally deprotection of the hydroxyl group.

An analogous industrial process for the preparation of o-isopropoxyphenol involves the reaction of pyrocatechol (B87986) with an isopropyl halide in the presence of a solid alkaline base and a phase-transfer catalyst. googleapis.comgoogleapis.comgoogle.com This method could be adapted for the synthesis of this compound from 2,3-difluoro-hydroquinone.

Table 1: Key Parameters in Williamson Ether Synthesis of Aryl Ethers

| Parameter | Description | Typical Conditions |

| Phenol | The starting aromatic alcohol. | 2,3-Difluorophenol or a derivative. |

| Base | Used to deprotonate the phenol to form the more nucleophilic phenoxide. | Sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH). |

| Alkyl Halide | Provides the alkyl group for the ether. | 2-propyl bromide (isopropyl bromide) or 2-propyl iodide (isopropyl iodide). |

| Solvent | Aprotic polar solvents are typically used to dissolve the reactants. | Acetone, dimethylformamide (DMF), tetrahydrofuran (B95107) (THF). |

| Temperature | Reaction temperature can influence the rate and yield. | Room temperature to reflux. |

Utilization of 2-(propan-2-yloxy)phenol and Fluorine-Containing Precursors

An alternative strategy involves introducing the fluorine atoms onto a pre-existing 4-(propan-2-yloxy)phenol scaffold. This approach relies on electrophilic fluorination reactions. However, controlling the regioselectivity of fluorination on an activated phenol ring can be challenging.

A more plausible route within this category is the nucleophilic aromatic substitution (SNAr) on a poly-fluorinated benzene (B151609) ring that already contains the isopropoxy group. The SNAr mechanism is favored in aromatic systems bearing strong electron-withdrawing groups and a good leaving group, such as a halogen. youtube.comquora.comlibretexts.orgyoutube.comlibretexts.org Fluorine itself can act as a leaving group, particularly when the aromatic ring is sufficiently activated.

For the synthesis of this compound, a potential precursor would be 1,2,3,4-tetrafluorobenzene (B1293379) or a related trifluoro-isopropoxybenzene derivative. The reaction would proceed by the nucleophilic attack of a hydroxide source (e.g., NaOH or KOH) on the carbon atom at the 4-position, leading to the displacement of a fluoride ion. The presence of other fluorine atoms on the ring enhances its electrophilicity, facilitating the nucleophilic attack.

Reaction Scheme (Hypothetical):

The regioselectivity of this substitution would be governed by the electronic effects of the fluorine and isopropoxy substituents.

Grignard Reagent-Based Approaches for Related Fluorinated Phenols

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A synthetic route to this compound could be envisioned starting from a suitably substituted brominated aromatic compound.

A closely related synthesis is described in a patent for the preparation of 4-ethoxy-2,3-difluorophenol. google.com This one-pot method involves the formation of a Grignard reagent from 4-ethoxy-2,3-difluorobromobenzene. The Grignard reagent then reacts with a borate (B1201080) ester, followed by hydrolysis to yield a phenylboronic acid. Subsequent oxidation of the boronic acid with hydrogen peroxide furnishes the desired phenol.

This methodology can be directly adapted for the synthesis of the target compound, this compound, by starting with 1-bromo-2,3-difluoro-4-(propan-2-yloxy)benzene.

Table 2: Steps in the Grignard-Based Synthesis of Alkoxy-Difluorophenols

| Step | Description | Reagents |

| 1. Grignard Formation | Preparation of the Grignard reagent from the corresponding aryl bromide. | Magnesium (Mg), Iodine (I₂ as initiator), Tetrahydrofuran (THF). |

| 2. Boration | Reaction of the Grignard reagent with a borate ester. | Trimethyl borate (B(OCH₃)₃). |

| 3. Hydrolysis | Conversion of the boronate ester to the corresponding boronic acid. | Hydrochloric acid (HCl). |

| 4. Oxidation | Conversion of the boronic acid to the phenol. | Hydrogen peroxide (H₂O₂). |

Advanced Catalytic and Reaction Methodologies

Modern organic synthesis increasingly relies on advanced catalytic systems and novel reaction pathways to achieve efficient and selective transformations.

Transition-Metal Catalyzed Approaches for C-F Bond Formation and Aromatic Functionalization

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-O bonds in the synthesis of aryl ethers. nih.govacs.orgnih.govresearchgate.netacs.org These methods offer mild reaction conditions and broad functional group tolerance. A plausible route to this compound using this approach would involve the palladium-catalyzed cross-coupling of a suitably substituted aryl halide or triflate with isopropanol (B130326).

For instance, 4-bromo-2,3-difluorophenol (B118781) could be coupled with isopropanol in the presence of a palladium catalyst and a suitable ligand and base.

General Reaction Scheme for Palladium-Catalyzed Etherification:

The choice of ligand is crucial for the efficiency of the catalytic cycle. Buchwald and Hartwig have developed a range of bulky, electron-rich phosphine (B1218219) ligands that are highly effective for such cross-coupling reactions.

While direct C-F bond formation on an aromatic ring is challenging, transition-metal-catalyzed methods are also being developed for this purpose. However, for the synthesis of the target compound, functionalization of a pre-fluorinated aromatic ring is a more common strategy.

Nucleophilic Aromatic Substitution (SNAr) in the Context of Fluorinated Phenol Synthesis

As mentioned in section 2.3.2, Nucleophilic Aromatic Substitution (SNAr) is a key methodology for the synthesis of highly substituted aromatic compounds. The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.orglibretexts.org

For the synthesis of fluorinated phenols, an SNAr reaction can be employed where a fluoride ion is displaced by a hydroxide or alkoxide. The presence of other fluorine atoms on the aromatic ring acts as electron-withdrawing groups, which are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged Meisenheimer intermediate.

A potential synthetic route to this compound via SNAr could start from 1,2,3,4-tetrafluorobenzene. A regioselective monosubstitution with sodium isopropoxide would yield 1,2,3-trifluoro-4-isopropoxybenzene. A subsequent SNAr reaction with a hydroxide source at the para-position to the isopropoxy group would then yield the final product. The regioselectivity of the second substitution would be influenced by the electronic and steric effects of the existing substituents.

Table 3: Factors Influencing SNAr Reactions

| Factor | Influence on Reaction |

| Leaving Group | The rate of substitution is often F > Cl > Br > I, as fluorine is the most electronegative, making the attached carbon more electrophilic. |

| Electron-Withdrawing Groups | Essential for activating the ring towards nucleophilic attack and stabilizing the Meisenheimer complex. Must be positioned ortho or para to the leaving group. |

| Nucleophile | Strong nucleophiles are generally required. |

| Solvent | Polar aprotic solvents are typically used to dissolve the ionic nucleophiles. |

Aryne-Mediated Methodologies for the Construction of Fluorinated Aromatic Systems

Arynes are highly reactive intermediates that can be used to construct polysubstituted aromatic rings. orgsyn.org They are typically generated in situ from ortho-dihaloarenes or aryl triflates. The triple bond in the aryne is highly strained and readily undergoes reactions with a variety of nucleophiles and dienes.

The synthesis of this compound via an aryne intermediate could be envisioned through a multi-component reaction. For example, a difluorobenzyne could be generated, which then undergoes a cascade of reactions involving the addition of an isopropoxide and a hydroxyl surrogate. Trapping of arynes with various nucleophiles can lead to a range of heteroatom-functionalized arenes. dntb.gov.ua

A plausible, though complex, synthetic route could involve the generation of 3,4-difluorobenzyne. Trapping of this aryne with a suitable diene in a Diels-Alder reaction, followed by further functionalization, could lead to the desired substitution pattern. Alternatively, the direct trapping of the aryne with a reagent containing both the isopropoxy and a protected hydroxyl group could be a more direct, albeit challenging, approach.

The regioselectivity of nucleophilic addition to unsymmetrical arynes is a key consideration in this methodology. The addition is generally governed by the electronic effects of the substituents on the aryne ring.

Biocatalytic Methods for Enantioselective Synthesis or Specific Functional Group Transformations on Fluorinated Scaffolds

The integration of fluorine into organic molecules can dramatically alter their physical, chemical, and pharmacological properties. thieme-connect.com Biocatalysis offers a powerful and sustainable approach for performing selective transformations on these fluorinated compounds, often with high enantioselectivity. nih.govdigitellinc.com While specific biocatalytic routes to this compound are not extensively documented, the principles derived from research on other fluorinated scaffolds are directly applicable.

Enzymes from various classes have been employed for the synthesis and modification of fluorinated molecules. nih.gov These include:

Cytochrome P450 enzymes (P450s): These monooxygenases can catalyze a wide range of reactions, including hydroxylation and C-C bond formation, making them suitable for modifying fluorinated aromatic rings. nih.gov

Lipases: Often used in non-aqueous media, lipases are excellent for kinetic resolution of racemic fluorinated amines and alcohols through enantioselective acylation. nih.govresearchgate.net

Transaminases: These enzymes are crucial for the asymmetric synthesis of chiral fluorinated amines from corresponding ketones, a key functional group transformation. nih.gov

Non-haem Iron Enzymes: Recent breakthroughs have involved the directed evolution of non-haem iron enzymes, such as 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), to perform unprecedented biocatalytic enantioselective C(sp³)–H fluorination. nih.govchemrxiv.orgchemistryviews.org Through cycles of mutation and selection, an engineered ACCO variant exhibited a 200-fold increase in activity and excellent enantioselectivity for fluorinating a range of substrates. nih.govchemistryviews.org

These enzymatic strategies provide a pathway to introduce chirality or modify functional groups on a difluorophenol core, which could be a key step in a chemoenzymatic synthesis of derivatives of this compound. The table below summarizes examples of biocatalytic transformations on fluorinated compounds.

| Enzyme Class | Transformation Type | Substrate/Product Example | Key Findings | Reference |

|---|---|---|---|---|

| Non-haem Iron Enzyme (Engineered ACCO) | Enantioselective C(sp³)–H Fluorination | Conversion of various amides to enantioenriched organofluorine products. | Directed evolution yielded an enzyme with 200-fold higher activity and excellent enantioselectivity (>99% ee). Mutations distal to the Fe center were crucial. | nih.govchemistryviews.org |

| Cytochrome P450 | α-CF₃ group incorporation | Synthesis of α-CF₃ organoborons from borane (B79455) complexes and trifluorodiazo alkanes. | Demonstrated C(sp³)-H to fluorocarbon bond conversion with high enantiomeric excess (85–99% ee). | nih.gov |

| Transaminase | Asymmetric amination | Conversion of 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one to the corresponding chiral amine. | Achieved high conversion (75–94%) and excellent enantioselectivity (>99% ee) using R/S-selective transaminases. | nih.gov |

| Lipase | Kinetic resolution | Resolution of fluorinated racemic 1-(pyridin-3-yl)ethanamines. | Successful separation of enantiomers with high enantiomeric excess for both S-isomer (90–96% ee) and R-isomer (99% ee). | nih.gov |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the core reactions used to synthesize this compound is critical for optimizing reaction conditions and achieving high yields and selectivity.

Elucidation of Reaction Pathways for Fluorine Introduction

The introduction of fluorine onto an aromatic ring is a challenging transformation. u-tokyo.ac.jp A key method for synthesizing aryl fluorides from phenols is deoxyfluorination. Modern reagents like PhenoFluor have made this transformation more accessible, particularly for electron-rich phenols. thieme-connect.comacs.org

Mechanistic studies of the deoxyfluorination reaction using a PhenoFluor-type reagent revealed that the transformation proceeds via a concerted nucleophilic aromatic substitution (SNAr) mechanism. acs.orgresearchgate.net In this pathway, the fluoride ion attacks the aromatic ring at the same time as the oxygen atom (in the form of a urea (B33335) compound) departs. acs.orgresearchgate.net This concerted process is supported by several lines of evidence:

A large primary isotope effect indicates that C–O bond cleavage is involved in the rate-determining step. thieme-connect.com

Hammett plot analysis shows no discontinuities across phenols with varying electronic properties, suggesting a single, consistent mechanism. thieme-connect.com

The reaction can be operationally simple, tolerating air and water, which is a significant advantage over many other fluorination methods. acs.org

This mechanistic understanding has been pivotal in extending the methodology to include challenging applications like ¹⁸F-radiolabeling for positron emission tomography (PET). thieme-connect.comacs.org

Kinetics and Thermodynamics of Alkylation Reactions

The introduction of the propan-2-yloxy group onto the 2,3-difluorophenol precursor is an O-alkylation reaction. The alkylation of phenols can, however, lead to both O-alkylated (ether) and C-alkylated (alkyl phenol) products. The distribution between these products is governed by kinetic and thermodynamic factors.

Mechanistic studies using density functional theory (DFT) on phenol alkylation with olefins in the presence of an acid catalyst provide significant insights. nih.gov

Kinetic vs. Thermodynamic Control: O-alkylation to form the phenolic ether is generally the kinetically favored pathway, meaning it is the faster reaction and the predominant product at lower temperatures or shorter reaction times. nih.gov The C-alkylated products are often thermodynamically more stable.

Reaction Pathway: A neutral-pathway mechanism can account for the initial high concentration of the ether product. This involves the reaction of an olefin (like isopropene) with the acid catalyst to form an ester intermediate, which then alkylates the phenol. nih.gov

Rearrangement: The initially formed ether can undergo an intramolecular rearrangement to the more stable C-alkylphenols, particularly under acidic conditions that promote an ionic mechanism. Protonation of the ether oxygen significantly lowers the energy barriers for the alkyl group to migrate to the ortho and para positions of the ring. nih.gov

For the synthesis of this compound, reaction conditions must be carefully controlled to favor the desired O-alkylation product and prevent subsequent rearrangement to C-alkylated byproducts. This typically involves the use of a base to deprotonate the phenol, forming a more nucleophilic phenoxide, and reacting it with an isopropyl halide (e.g., 2-bromopropane) in a classic Williamson ether synthesis.

Role of Catalysts and Reagents in Achieving Regioselectivity and Chemoselectivity

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired this compound isomer with high purity.

Fluorination Step: The regioselectivity of the fluorination is typically established by the choice of the starting material. To obtain the 2,3-difluoro substitution pattern, one would generally start with a precursor that already has hydroxyl and other groups in the desired positions, such as 2,3-difluorophenol itself or a precursor that leads to it. Reagents like PhenoFluor are valued for their chemoselectivity, as they specifically convert the phenolic hydroxyl group to a fluorine atom while tolerating a wide variety of other functional groups like esters, ketones, and nitriles. thieme-connect.comnih.gov

Alkylation Step: In the O-alkylation step, achieving high selectivity for the ether product over C-alkylation is the primary challenge.

Catalysts: While acid catalysts like Amberlyst-15 can be used for phenol alkylation, they can also promote the rearrangement of the desired ether product to C-alkylated isomers. nih.gov Therefore, for a selective Williamson ether synthesis, a base (e.g., K₂CO₃, NaH) is used as a reagent rather than a catalyst to deprotonate the phenol, enhancing its nucleophilicity towards the alkylating agent.

Solvent and Counter-ion: The choice of solvent and the counter-ion of the base can influence the O/C alkylation ratio. Polar aprotic solvents (e.g., DMF, acetone) are often preferred for Williamson ether synthesis as they solvate the cation, leaving the phenoxide anion more reactive.

The table below summarizes the role of different components in achieving selectivity.

| Synthetic Step | Component | Role in Selectivity | Mechanism/Principle | Reference |

|---|---|---|---|---|

| Fluorine Introduction (Deoxyfluorination) | PhenoFluor Reagent | Chemoselectivity: Specifically targets the phenolic -OH group, leaving other functional groups intact. | The reagent's structure is designed for the selective activation of the C-O bond of phenols, leading to a concerted SNAr reaction. | thieme-connect.comnih.gov |

| Alkylation (Ether Synthesis) | Base (e.g., K₂CO₃) | Regioselectivity (O- vs. C-): Promotes O-alkylation by generating the highly nucleophilic phenoxide anion. | Increases the rate of the kinetically favored O-alkylation, minimizing the competing C-alkylation pathway. | nih.gov |

| Alkylation (Ether Synthesis) | Polar Aprotic Solvent (e.g., DMF) | Regioselectivity (O- vs. C-): Favors O-alkylation. | Solvates the cation of the base, increasing the reactivity of the "naked" phenoxide anion for nucleophilic attack. | nih.gov |

| Phenol Synthesis (Alternative) | ZnCl₂ Catalyst | Regioselectivity: Can direct the formation of specific phenol isomers in Diels-Alder/aromatization sequences. | Acts as a Lewis acid to catalyze the cycloaddition and subsequent aromatization steps, influencing the final substitution pattern. | nih.gov |

Derivatization and Functionalization of 2,3 Difluoro 4 Propan 2 Yloxy Phenol

Chemical Modification at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for chemical modification, offering a versatile handle for introducing a wide array of functional groups.

Etherification and Esterification Reactions for Structural Diversification

The hydroxyl moiety of 2,3-Difluoro-4-(propan-2-yloxy)phenol can readily undergo etherification and esterification reactions, which are fundamental transformations for structural diversification. nih.govrhhz.net

Etherification: This process involves the conversion of the phenolic hydroxyl group into an ether linkage. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophilic phenoxide then displaces a halide from an alkyl halide to form the ether.

General Reaction Scheme for Etherification:

Ar-OH + R-X + Base → Ar-O-R + Base·HX

(where Ar = 2,3-Difluoro-4-(propan-2-yloxy)phenyl and R-X is an alkyl halide)

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Fischer esterification, the direct reaction with a carboxylic acid, is typically slow for phenols and requires strong acid catalysis. More efficient methods involve the use of more reactive acylating agents. For instance, the Schotten-Baumann reaction utilizes an acid chloride in the presence of a base to form the corresponding ester.

General Reaction Scheme for Esterification:

Ar-OH + R-COCl + Base → Ar-O-COR + Base·HCl

(where Ar = 2,3-Difluoro-4-(propan-2-yloxy)phenyl and R-COCl is an acyl chloride)

These reactions allow for the introduction of a wide variety of alkyl, aryl, and acyl groups, thereby enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl halide, Base | Aryl ethers |

| Esterification | Acyl chloride/anhydride (B1165640), Base | Aryl esters |

Selective Derivatization Techniques for Multi-Hydroxyl Phenol Analogues

In analogues of this compound that contain additional hydroxyl groups, selective derivatization becomes a key synthetic challenge. nih.gov The differential reactivity of phenolic hydroxyl groups, influenced by their electronic and steric environment, can be exploited to achieve regioselectivity. For instance, a less sterically hindered hydroxyl group may react preferentially. Furthermore, the acidity of the phenolic protons can vary, allowing for selective deprotonation and subsequent reaction. nih.gov Protecting group strategies are also commonly employed, where more reactive hydroxyls are temporarily blocked to allow for modification at a less reactive site. nih.gov

Functionalization of the Aromatic Ring System

The aromatic ring of this compound can be functionalized through various substitution reactions, further expanding its chemical diversity.

Electrophilic Aromatic Substitution: Regioselectivity and directing effects of fluorine and isopropoxy groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene (B151609) derivatives. byjus.comyoutube.com The regiochemical outcome of EAS on the this compound ring is governed by the directing effects of the existing substituents.

The substituents on the ring are:

-OH (hydroxyl): A strongly activating, ortho-, para-directing group. byjus.com

-F (fluoro): A deactivating, yet ortho-, para-directing group due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. libretexts.org

-O-iPr (isopropoxy): A strongly activating, ortho-, para-directing group. libretexts.org

Considering the combined directing effects, the most probable site for electrophilic aromatic substitution is the C5 position, which is ortho to the activating isopropoxy group and para to one of the fluorine atoms.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -F | 2 | Deactivating | Ortho, Para |

| -F | 3 | Deactivating | Ortho, Para |

| -O-iPr | 4 | Strongly Activating | Ortho, Para |

Predicted Regioselectivity for Electrophilic Aromatic Substitution: The primary site of substitution is predicted to be the C5 position.

Nucleophilic Aromatic Substitution Strategies on Activated Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com Aromatic fluorine atoms can act as leaving groups in SNAr reactions, particularly when the ring is activated by electron-withdrawing substituents. nih.gov

In the case of this compound, the fluorine atoms could potentially serve as leaving groups. However, the molecule lacks strong electron-withdrawing groups like nitro or cyano groups in the positions required to sufficiently activate the ring for SNAr. Therefore, direct nucleophilic aromatic substitution on this compound itself is expected to be challenging. For SNAr to occur, the aromatic ring would likely need to be further functionalized with potent electron-withdrawing groups. For instance, nitration of the ring could introduce a nitro group that would activate a suitably positioned fluorine atom for displacement by a nucleophile.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) on Derivatized Fluorinated Phenols

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net To utilize this compound in these reactions, the phenolic hydroxyl group typically needs to be converted into a better leaving group, such as a triflate (-OTf), nonaflate, or tosylate. nih.govacs.org Alternatively, the aromatic ring can be halogenated to provide a handle for cross-coupling.

Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron compound with an aryl halide or triflate. rsc.orgmdpi.com A triflate derivative of this compound could be coupled with various boronic acids to form biaryl structures. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comsemanticscholar.org This would allow for the introduction of alkenyl substituents onto the aromatic ring of a derivatized this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgresearchgate.net It provides a direct route to synthesize aryl amines from the corresponding derivatized phenol. acs.org

| Cross-Coupling Reaction | Coupling Partners | Bond Formed | Catalyst |

| Suzuki | Aryl-X + R-B(OH)₂ | C-C (Aryl-R) | Palladium |

| Heck | Aryl-X + Alkene | C-C (Aryl-Alkene) | Palladium |

| Buchwald-Hartwig | Aryl-X + R₂NH | C-N (Aryl-NR₂) | Palladium |

| (where Aryl-X is a derivative of this compound, e.g., X = Br, I, OTf) |

Chemo- and Regioselective Transformations of the Isopropoxy Moiety

While the phenolic hydroxyl and the aromatic ring are often the primary sites for functionalization, the isopropoxy group offers unique opportunities for structural modification. Chemo- and regioselective transformations of this moiety, though less common, can be achieved under specific conditions to introduce new functionalities.

One of the primary transformations of the isopropoxy group is its cleavage to regenerate a hydroxyl group. This dealkylation can be accomplished using strong acids such as hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃). The choice of reagent is critical to ensure selectivity, particularly to avoid unwanted reactions at the phenolic hydroxyl or the difluorinated aromatic ring. For instance, BBr₃ is highly effective for cleaving aryl ethers at low temperatures, minimizing side reactions.

Another potential transformation is the oxidation of the isopropoxy group. Under controlled oxidation conditions, it is conceivable to functionalize the isopropyl group itself, for example, through radical-mediated C-H activation. However, achieving high selectivity at one of the methyl groups or the tertiary carbon without affecting other parts of the molecule presents a significant synthetic challenge.

More advanced strategies could involve ether exchange reactions, where the isopropoxy group is substituted with a different alkoxy group. This can be particularly useful for introducing longer alkyl chains, functionalized linkers, or moieties that can participate in subsequent polymerization or cross-linking reactions. Such transformations would likely require specific catalytic systems to proceed efficiently.

Below is a table summarizing potential chemo- and regioselective transformations of the isopropoxy moiety of this compound.

| Transformation | Reagents and Conditions | Product | Potential Utility |

| Dealkylation (Ether Cleavage) | Boron tribromide (BBr₃) in dichloromethane (B109758) (DCM) at low temperature | 2,3-Difluorobenzene-1,4-diol | Precursor for symmetrical derivatives |

| Ether Exchange | Other alcohol (R-OH), Acid or base catalysis, High temperature | 2,3-Difluoro-4-(alkoxy)phenol | Introduction of new functional groups |

| Oxidative Functionalization | Selective oxidizing agents (e.g., radical initiators) | Functionalized isopropoxy derivatives | Attachment of reactive handles |

Synthesis of Polyfunctionalized Derivatives for Advanced Applications

The synthesis of polyfunctionalized derivatives of this compound is driven by the demand for materials with tailored electronic, optical, and thermal properties. By strategically modifying the parent compound, it is possible to create monomers for high-performance polymers, components for liquid crystal displays, and intermediates for pharmaceuticals and agrochemicals.

A common approach to polyfunctionalization involves leveraging the reactivity of the phenolic hydroxyl group and the aromatic ring. The hydroxyl group can be readily converted into esters, ethers, or carbonates, introducing a wide range of functional groups. For instance, esterification with acryloyl chloride or methacryloyl chloride yields polymerizable monomers.

Simultaneously, the aromatic ring can be functionalized via electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the existing substituents (hydroxyl, fluoro, and isopropoxy groups) will govern the regioselectivity of these reactions. The fluorine atoms and the isopropoxy group are ortho, para-directing, while the hydroxyl group is also a strong ortho, para-director. The interplay of these directing effects can be exploited to achieve selective substitution at specific positions on the ring.

For example, a polyfunctionalized derivative could be synthesized by first protecting the phenolic hydroxyl group, followed by regioselective bromination of the aromatic ring, and finally, deprotection and subsequent esterification of the hydroxyl group. This multi-step synthesis allows for the precise installation of different functionalities.

The table below presents examples of polyfunctionalized derivatives synthesized from this compound and their potential applications.

| Derivative Name | Synthetic Route | Key Functional Groups | Potential Advanced Application |

| 5-Bromo-2,3-difluoro-4-(propan-2-yloxy)phenyl acrylate | 1. Bromination of the parent phenol. 2. Esterification with acryloyl chloride. | Bromo, Acrylate | Flame-retardant, polymerizable monomer |

| 2,3-Difluoro-5-nitro-4-(propan-2-yloxy)phenol | Nitration of the parent phenol using nitric acid and sulfuric acid. | Nitro | Intermediate for dyes or pharmaceuticals |

| 2-(5-Acetyl-2,3-difluoro-4-(propan-2-yloxy)phenoxy)acetic acid | 1. Friedel-Crafts acylation of the parent phenol. 2. Etherification with ethyl bromoacetate (B1195939) followed by hydrolysis. | Acetyl, Carboxylic acid | Ligand for metal complexes, building block for coordination polymers |

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For fluorinated compounds such as 2,3-Difluoro-4-(propan-2-yloxy)phenol, ¹⁹F NMR, in conjunction with ¹H and ¹³C NMR, provides a wealth of information regarding the electronic environment, connectivity, and spatial arrangement of atoms.

¹⁹F NMR spectroscopy is highly sensitive and offers a wide chemical shift range, making it an excellent probe for studying fluorinated molecules. wikipedia.org The chemical shifts of the fluorine atoms in this compound are influenced by the electronic effects of the hydroxyl and isopropoxy substituents on the aromatic ring. Electron-donating groups generally cause an upfield shift (more negative ppm values). nih.gov

The two fluorine atoms, F-2 and F-3, are in different chemical environments and are expected to appear as distinct signals in the ¹⁹F NMR spectrum. The F-2 nucleus is ortho to the hydroxyl group, while the F-3 nucleus is meta. This difference in proximity to the electron-donating hydroxyl group will result in different chemical shifts. Furthermore, these two fluorine nuclei will couple to each other, resulting in a doublet for each signal (an AX spin system). The magnitude of this through-bond coupling constant (JFF) provides information about the number of bonds separating the nuclei.

In addition to the homonuclear ¹⁹F-¹⁹F coupling, heteronuclear couplings to protons (¹H-¹⁹F) and carbon-13 (¹³C-¹⁹F) are observed. nih.gov The aromatic protons and the methine proton of the isopropoxy group will exhibit coupling to the fluorine atoms over several bonds. These JHF and JCF coupling constants are invaluable for assigning signals in the ¹H and ¹³C NMR spectra and confirming the substitution pattern of the aromatic ring. nih.gov

Table 1: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-2 | -140 to -150 | Doublet | 3JF2-F3 ≈ 20 Hz |

| F-3 | -155 to -165 | Doublet | 3JF3-F2 ≈ 20 Hz |

Note: Predicted values are based on typical chemical shift ranges for fluorophenols and related structures. Actual values may vary depending on solvent and experimental conditions.

While 1D NMR spectra provide essential information, 2D NMR experiments are crucial for unambiguously establishing the complete atomic connectivity and spatial relationships within the molecule.

¹H-¹⁹F Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the chemical shifts of protons directly bonded to or in close proximity to fluorine atoms. For this compound, this would reveal correlations between the aromatic protons and the fluorine atoms on the ring, helping to assign the proton signals and confirm their positions relative to the fluorine substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY)/Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are used for conformational analysis by detecting through-space interactions between nuclei that are close to each other, typically within 5 Å. nih.govresearchgate.net For this compound, a NOESY or ROESY spectrum could reveal spatial proximity between the protons of the isopropoxy group and the aromatic proton at position 5. This would provide insights into the preferred orientation of the isopropoxy substituent relative to the aromatic ring.

Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration or purity of a substance without the need for a specific reference standard of the analyte itself. diva-portal.org ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the likelihood of observing well-resolved signals with minimal background interference. nih.govrsc.org

For the purity assessment of a sample of this compound, a known amount of a stable, non-volatile, and highly pure internal standard containing fluorine is added to a precisely weighed sample of the analyte. The purity of the analyte can then be calculated by comparing the integral of a specific resonance of the analyte with the integral of a resonance from the internal standard.

Furthermore, qNMR can be employed to monitor the progress of a chemical reaction. For instance, in the synthesis of this compound, aliquots can be taken from the reaction mixture at different time points, and ¹⁹F qNMR can be used to determine the relative concentrations of the starting materials, intermediates, and the final product, providing valuable kinetic information. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their bonding arrangements.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds, as well as the aromatic ring. A detailed vibrational analysis of the closely related compound, 2,3-difluorophenol (B1222669), provides a strong basis for the assignment of the aromatic modes. nih.gov

Table 2: Predicted Characteristic FT-IR Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3600-3200 | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic ring |

| ~2980-2930 | C-H stretch (aliphatic) | Isopropyl group |

| ~1600-1450 | C=C stretch | Aromatic ring |

| ~1300-1000 | C-F stretch | Aryl-Fluoride |

| ~1260-1200 | C-O stretch (aryl ether) | Ar-O-C |

| ~1200-1150 | C-O stretch (phenol) | Ar-O-H |

Note: Predicted values are based on data for 2,3-difluorophenol and general group frequencies. nih.gov

The broad O-H stretching band of the phenolic hydroxyl group is a prominent feature. The C-F stretching vibrations typically appear in the fingerprint region and can be complex due to coupling with other vibrational modes. The presence of the isopropoxy group will introduce characteristic aliphatic C-H stretching and bending vibrations.

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would provide valuable information about the aromatic ring and the C-C backbone of the isopropoxy group. The symmetric stretching vibrations of the aromatic ring, which may be weak in the FT-IR spectrum, are often strong in the Raman spectrum. nih.gov The C-F bonds will also give rise to Raman signals, providing complementary data to the FT-IR analysis.

Table 3: Predicted Characteristic Raman Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch (aromatic) | Aromatic ring |

| ~2980-2930 | C-H stretch (aliphatic) | Isopropyl group |

| ~1600 | C=C stretch (symmetric) | Aromatic ring |

| ~1300-1000 | C-F stretch | Aryl-Fluoride |

| ~800 | Ring breathing mode | Aromatic ring |

Note: Predicted values are based on data for 2,3-difluorophenol and general group frequencies. nih.gov

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. It is widely used to calculate electronic structure, optimized geometries, and a variety of molecular properties. karazin.ua For a molecule like 2,3-Difluoro-4-(propan-2-yloxy)phenol, DFT calculations are typically performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311+G(d,p) to ensure reliable results. karazin.uanih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. mdpi.comnih.gov For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the flexible propan-2-yloxy side chain. The rotation around the C(aromatic)-O and O-C(isopropyl) bonds creates different spatial arrangements (conformers) with varying energies. A potential energy surface scan, where the energy is calculated as a function of the rotation of these dihedral angles, would be performed to identify the most stable conformer (the global minimum) and other low-energy local minima. This analysis is crucial as the molecular conformation influences its physical properties and chemical reactivity.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-O (Phenol) | ~1.36 Å | |

| C-O (Ether) | ~1.37 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | C-C-F | ~119° |

| C-O-H | ~109° | |

| C-O-C (Ether) | ~118° | |

| Note: These are representative values based on DFT calculations of similar substituted phenols. Actual values would require specific calculations for the target molecule. |

DFT calculations are highly effective at predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Vibrational Frequencies: The harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated for the optimized geometry. nih.gov This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as O-H stretching, C-F stretching, C-O stretching, and aromatic ring vibrations. scirp.org A computational study on the closely related 2,3-difluorophenol (B1222669) demonstrated good agreement between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra after applying a scaling factor to account for anharmonicity and theoretical approximations. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Phenol (B47542) -OH | ~3600 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-H Stretch | Isopropyl | 2950 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride (B91410) | 1200 - 1300 |

| C-O Stretch | Phenol/Ether | 1150 - 1250 |

| Note: Values are typical ranges and are based on calculations of analogous compounds like 2,3-difluorophenol. nih.gov |

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. acs.org These calculations provide theoretical spectra that can be used to assign experimental signals and confirm the molecular structure. For fluorinated aromatic compounds, DFT has proven to be a reliable tool for predicting ¹⁹F NMR shifts, which is particularly useful given their large chemical shift range and sensitivity to the electronic environment. nih.govrsc.orgresearchgate.net

The electronic properties of a molecule are key to understanding its reactivity. DFT provides detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.orgwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. malayajournal.orgresearchgate.net

Table 3: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| EHOMO | ~ -5.8 eV |

| ELUMO | ~ -0.9 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV |

| Note: These values are estimations based on DFT studies of similar fluorinated and alkoxylated phenols. |

Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density can be analyzed through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. malayajournal.org For this compound, the MEP would likely show negative potential around the phenolic oxygen and the fluorine atoms, indicating sites susceptible to electrophilic attack, while the phenolic hydrogen would be a region of positive potential.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While DFT calculations typically model a molecule in the gas phase at zero Kelvin, Molecular Dynamics (MD) simulations can explore its behavior over time at a given temperature, often in the presence of a solvent. nih.govresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulated box filled with explicit solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. acs.org

This approach allows for a more realistic exploration of the molecule's conformational landscape, revealing the relative populations of different conformers in solution. Furthermore, MD simulations provide detailed insights into solute-solvent interactions, such as the formation and dynamics of hydrogen bonds between the phenolic hydroxyl group and solvent molecules, which can significantly influence the molecule's properties and reactivity. acs.org Mixed-solvent MD simulations can also be used to identify potential binding sites on a molecule's surface by observing the preferential locations of small organic probe molecules. nih.gov

Quantum Chemical Descriptors for Predicting Reactivity and Regioselectivity

From the electronic structure data obtained via DFT, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity. hakon-art.comrasayanjournal.co.in These global reactivity indices, derived from the energies of the frontier orbitals, help predict how the molecule will behave in a chemical reaction. mdpi.com

Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / η

Electrophilicity Index (ω) = χ² / (2η)

A high chemical hardness and a low softness indicate high stability and low reactivity. The electrophilicity index measures the propensity of a species to accept electrons. These descriptors are invaluable for comparing the reactivity of a series of related compounds. Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most likely sites within the molecule for nucleophilic or electrophilic attack, thus predicting the regioselectivity of reactions like electrophilic aromatic substitution. mdpi.com

Table 4: Predicted Quantum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Definition | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 0.9 |

| Electronegativity (χ) | (I+A)/2 | 3.35 |

| Chemical Hardness (η) | (I-A)/2 | 2.45 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.29 |

| Note: Values are derived from the illustrative HOMO/LUMO energies in Table 3. |

Advanced Computational Approaches for Reaction Mechanism Investigation

Beyond predicting structure and reactivity, computational chemistry can be used to investigate the detailed mechanism of a chemical reaction. This involves mapping the potential energy surface that connects reactants to products.

Transition State Theory (TST): TST provides a framework for understanding reaction rates by focusing on the properties of the transition state, which is the highest energy point along the reaction pathway. wikipedia.orgyoutube.com Computationally, this involves locating the transition state structure, which is a first-order saddle point on the potential energy surface (a minimum in all directions except one, which corresponds to the reaction coordinate). ucsb.edufiveable.me Once the transition state is located and its energy is determined, the activation energy for the reaction can be calculated, providing a quantitative estimate of the reaction rate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed after a transition state has been located. fiveable.me This calculation maps the minimum energy path connecting the transition state downhill to both the reactants and the products. ucsb.edu Successfully running an IRC calculation confirms that the identified transition state structure indeed connects the desired reactants and products, providing a complete theoretical picture of the reaction pathway.

For this compound, these methods could be applied to study reactions such as its deprotonation, oxidation, or electrophilic substitution on the aromatic ring, providing fundamental insights into its chemical behavior.

Role in Advanced Organic Synthesis and Material Science

2,3-Difluoro-4-(propan-2-yloxy)phenol as a Versatile Synthetic Intermediate

The reactivity of this compound is dictated by its distinct functional groups. The acidic phenolic hydroxyl group is a prime site for nucleophilic reactions, while the electron-rich aromatic ring, activated by the hydroxyl and ether groups and influenced by the electron-withdrawing fluorine atoms, can participate in various substitutions and coupling reactions. This combination makes it a valuable and versatile intermediate.

Building Block for the Construction of Fluorinated Aromatic Ethers and Related Scaffolds

Fluorinated aromatic ethers are prevalent scaffolds in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and binding affinities. This compound serves as an excellent precursor for this class of compounds. The phenolic hydroxyl group can be readily deprotonated to form a phenoxide, which can then act as a nucleophile in reactions such as the Williamson ether synthesis to generate more complex diaryl or alkyl-aryl ethers.

The general approach for synthesizing aryl ethers from phenols involves the reaction of a phenoxide with an electrophile. For instance, an efficient method for creating highly functionalized aryl gem-difluoroalkyl ethers involves the base-mediated reaction of phenols with halothane. beilstein-journals.orgresearchgate.net While not specifically documenting the use of this compound, this methodology illustrates a pathway where the phenolic oxygen attacks an electrophilic carbon source. researchgate.net Such reactions are broadly applicable and demonstrate the utility of substituted phenols as nucleophilic partners in forming C-O bonds.

Below is a representative table of reaction types where a fluorinated phenol (B47542) like this compound could be utilized.

| Reaction Type | Reagents | Product Type | Potential Application |

| Williamson Ether Synthesis | Alkyl Halide, Base (e.g., K₂CO₃) | Alkyl Aryl Ether | Synthesis of complex side chains |

| Ullmann Condensation | Aryl Halide, Copper Catalyst, Base | Diaryl Ether | Construction of polyaromatic systems |

| O-Arylation | Arylboronic Acid, Catalyst (e.g., Cu(OAc)₂) | Diaryl Ether | Synthesis of bioactive compounds |

| Reaction with Halothane | Halothane, Base (e.g., KOH) | Aryl gem-difluoroalkyl ether | Access to highly functionalized ethers beilstein-journals.org |

Precursor for the Development of Complex Organic Molecules

The unique arrangement of substituents on this compound makes it a strategic starting point for multi-step syntheses. The fluorine atoms modulate the reactivity of the aromatic ring, influencing the regioselectivity of further electrophilic aromatic substitutions. The existing functional groups can be modified or used to direct subsequent reactions, allowing for the construction of intricate molecular architectures.

For example, fluorinated phenols are key intermediates in the synthesis of various bioactive molecules. In one reported synthesis, a difluoronitrobenzene derivative was reacted with a methoxyphenol to form an ether linkage, which became a central part of a complex herbicide molecule. nih.gov Similarly, this compound could be incorporated into larger molecules, where its fluorinated core imparts desirable properties. The synthesis of gem-difluoro olefins, an important structural motif in medicinal chemistry, has been achieved through palladium-catalyzed C-H functionalization of heterocyclic compounds, demonstrating the intricate transformations possible with fluorinated precursors. nih.gov

Strategic Intermediate in the Synthesis of Optically Active or Chiral Fluorinated Compounds

While this compound is itself achiral, its phenolic hydroxyl group provides a handle for the introduction of chirality. This can be achieved through esterification or etherification with a chiral acid, alcohol, or their derivatives. The resulting diastereomeric products could then be separated, or the chiral auxiliary could direct subsequent stereoselective reactions on another part of the molecule before being cleaved.

Furthermore, this compound can be a crucial fragment in building larger, optically active molecules. For instance, various 2,3-dideoxy-2,2-difluoro-L-glycero-pentofuranosyl nucleosides were synthesized from a key difluorinated intermediate, showcasing the role of fluorinated building blocks in constructing complex chiral biomolecules. nih.gov The synthesis of such molecules often involves the coupling of different chiral and achiral fragments, and a building block like this compound could serve as the source for the fluorinated aromatic portion of a final chiral target.

Applications in the Design and Synthesis of Novel Fluorinated Building Blocks for Diverse Chemical Research

Fluorinated building blocks are highly sought after in drug discovery and materials science. ossila.com this compound can be used as a primary scaffold to generate a library of second-generation building blocks. Through functionalization of its reactive sites, a diverse range of new chemical entities can be accessed.

Possible modifications include:

Aromatic Ring Substitution: Electrophilic substitution (e.g., nitration, halogenation, acylation) at the positions activated by the hydroxyl and alkoxy groups.

Hydroxyl Group Derivatization: Conversion of the phenol to other functional groups like triflates or nonaflates, which are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Cleavage of the Isopropyl Ether: Selective dealkylation to yield 2,3-difluorohydroquinone, a symmetrical building block with two reactive hydroxyl groups.

These new building blocks, bearing the difluoro-isopropoxy-phenyl motif, can then be used in fragment-based drug design or as monomers for specialty polymers, expanding the available chemical space for researchers. americanelements.com

Integration into Advanced Materials Development

The incorporation of fluorine into polymers is a well-established strategy for enhancing their performance characteristics. Fluorinated polymers often exhibit superior thermal stability, chemical resistance, low dielectric constants, and unique surface properties.

Precursor for Specialized Polymers with Enhanced Thermal or Chemical Stability

Phenolic compounds are critical monomers for high-performance polymers such as polyimides, poly(ether ether ketone) (PEEK), and other poly(aryl ether)s. The presence of fluorine atoms in the monomer backbone typically increases the polymer's glass transition temperature (T_g) and thermal decomposition temperature. mdpi.com This is attributed to the strength of the C-F bond and increased intermolecular forces.

This compound, after conversion to a suitable difunctional monomer (e.g., by introducing a second hydroxyl or carboxylic acid group), could be a valuable component in the synthesis of such advanced polymers. For example, fluorinated polyimides synthesized from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) exhibit exceptional thermal stability (decomposition temperatures >500 °C) and high glass transition temperatures (>300 °C). mdpi.com The integration of the 2,3-difluoro-4-alkoxyphenol moiety into a polymer backbone would be expected to confer similar benefits, leading to materials suitable for demanding applications in aerospace, electronics, and coatings. acs.orgnih.gov

The following table summarizes the thermal properties of representative high-performance polymers, illustrating the typical enhancements provided by fluorination.

| Polymer Type | Monomer Component(s) | T_g (°C) | Decomposition Temp (°C) | Key Property |

| Polyimide | 6FDA and various aromatic diamines | 363–391 | >500 | High thermal stability mdpi.comnih.gov |

| Polyimide (Intrinsic Color) | Fluorinated diamine, anthraquinone (B42736) groups | 270–310 | 410–450 | Thermal and color stability acs.org |

| Phenolic Resin | Phenol, Formaldehyde | ~120-220 | ~350-400 | General thermal resistance dtic.mil |

Structure Reactivity Relationship Studies of 2,3 Difluoro 4 Propan 2 Yloxy Phenol and Its Analogues

Influence of Fluorine Substituents on Aromatic Ring Reactivity and Electronic Properties

The presence of two fluorine atoms on the aromatic ring of 2,3-Difluoro-4-(propan-2-yloxy)phenol profoundly alters its electronic landscape and, consequently, its reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. acs.org This effect is particularly pronounced in 2,3-difluorinated phenols due to the additive nature of the inductive withdrawal from two adjacent fluorine atoms.

This strong inductive electron withdrawal has several key consequences:

Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization increases the acidity of the phenol (B47542) compared to its non-fluorinated counterpart. For instance, the pKa values of fluorophenols are generally lower than that of phenol (pKa ≈ 10), indicating stronger acidity. ucla.edu The cumulative effect of two fluorine atoms in this compound is expected to result in a significantly lower pKa compared to phenol and monofluorinated phenols.

Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient nature of the fluorinated aromatic ring makes it less susceptible to attack by electrophiles. libretexts.org The fluorine atoms deactivate the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. However, the directing effect of the substituents must also be considered. While fluorine is an ortho, para-director, the powerful activating effect of the hydroxyl (or alkoxy) group will likely dominate, directing incoming electrophiles to the positions ortho and para to the oxygen substituent.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNA r). nih.gov This makes the displacement of a suitable leaving group on the ring by a nucleophile more facile. In the case of this compound, the fluorine atoms themselves could potentially act as leaving groups under harsh conditions, although this is generally difficult.

The electronic properties of the aromatic ring are also modulated by the resonance effect (+R) of the fluorine atoms, where the lone pairs on fluorine can be donated to the ring. However, for fluorine, the inductive effect is significantly stronger than the resonance effect. researchgate.net

Table 1: Comparison of Acidity (pKa values) of Phenol and Fluorinated Phenols

| Compound | pKa |

| Phenol | 10.0 |

| 2-Fluorophenol | 8.7 |

| 3-Fluorophenol | 9.3 |

| 4-Fluorophenol | 9.9 |

| 2,4-Difluorophenol | Not readily available |

| 2,3-Difluorophenol (B1222669) | Expected to be < 8.7 |

Data sourced from multiple references. ucla.edu

Stereoelectronic Effects of the Propan-2-yloxy Group on Molecular Conformation and Reactivity

The propan-2-yloxy (isopropoxy) group, while also an electron-donating group through resonance (+R) and electron-withdrawing through induction (-I), introduces significant steric and conformational considerations.

The bulky isopropyl group can influence the orientation of the alkoxy group relative to the plane of the aromatic ring. The preferred conformation will be a balance between maximizing π-orbital overlap (favoring a planar arrangement) and minimizing steric hindrance between the isopropyl methyl groups and the ortho-substituents (the fluorine atom at position 3 and the hydrogen at position 5). This conformational preference can, in turn, affect the extent of the +R effect of the oxygen atom.

Furthermore, the isopropoxy group can exert "through-space" effects, where its steric bulk and electronic properties can influence the reactivity of nearby functional groups without being directly bonded to them. chemistryworld.com For instance, the steric hindrance from the isopropoxy group could influence the approach of reagents to the ortho positions of the aromatic ring, potentially favoring substitution at the less hindered position 5.

Computational studies on anisole (B1667542) (methoxybenzene) and its derivatives have shown that the methoxy (B1213986) group has a slight preference for a planar conformation, but the rotational barrier is low. The larger isopropoxy group in this compound is expected to have a more pronounced conformational preference due to steric interactions with the adjacent fluorine atom.

Comparative Analysis with Non-fluorinated, Monofluorinated, or Isomeric Difluorinated Phenols

To understand the unique reactivity of this compound, it is instructive to compare it with related phenol derivatives.

Phenol vs. Fluorinated Phenols: As previously discussed, fluorination increases the acidity of the phenol. ucla.edu In terms of reactivity, phenol is highly activated towards electrophilic substitution, while fluorinated phenols are deactivated. libretexts.org

Monofluorinated vs. Difluorinated Phenols: The addition of a second fluorine atom generally enhances the electronic effects observed with a single fluorine. For instance, the acidity of a difluorophenol is expected to be greater than that of a monofluorophenol. The deactivation towards electrophilic substitution will also be more pronounced.

Isomeric Difluorinated Phenols: The position of the fluorine atoms relative to the hydroxyl group and to each other is crucial. For example, 2,6-difluorophenol (B125437) would experience strong intramolecular hydrogen bonding between the hydroxyl proton and the two ortho fluorine atoms, which would affect its acidity and reactivity. In this compound, the 2-fluoro substituent is ortho to the hydroxyl group, while the 3-fluoro substituent is meta. This specific arrangement will have a unique impact on the electronic distribution and steric environment of the molecule compared to other difluorophenol isomers.

Table 2: Hammett Substituent Constants (σ) for Fluorine

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

The Hammett constants quantify the electron-withdrawing or -donating ability of a substituent. A positive value indicates an electron-withdrawing effect. libretexts.orgresearchgate.net